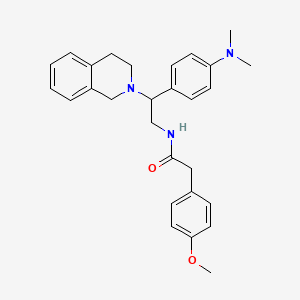

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O2/c1-30(2)25-12-10-23(11-13-25)27(31-17-16-22-6-4-5-7-24(22)20-31)19-29-28(32)18-21-8-14-26(33-3)15-9-21/h4-15,27H,16-20H2,1-3H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZURPXBFTJJFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given the presence of a dimethylamino group, it’s plausible that the compound could interact with its targets through ionic interactions or hydrogen bonding.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dihydroisoquinoline moiety, a dimethylamino group, and a methoxyphenyl acetamide. The synthesis typically involves multi-step organic reactions, including:

- Pictet-Spengler Reaction : To form the dihydroisoquinoline moiety.

- Friedel-Crafts Alkylation : For attaching the phenyl ring.

- Reductive Amination : To introduce the amino group.

These methods yield a compound with unique properties due to its specific structural features, which enhance its biological interactions .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds derived from similar structures have shown improved selectivity for BChE over acetylcholinesterase (AChE), which is crucial for developing treatments aimed at enhancing cognitive function while minimizing side effects .

Neuroprotective Effects

In vitro assays using SH-SY5Y neuroblastoma cells demonstrated that related compounds can protect against amyloid-beta (Aβ) toxicity. For example, compounds similar to this compound exhibited significant protective effects against Aβ-induced cell death, increasing cell viability in treated groups compared to untreated controls .

Case Studies

- Inhibition of Aβ Aggregation : Research indicated that certain derivatives of this compound could inhibit Aβ aggregation in a dose-dependent manner. The protective activity was evaluated using the MTT assay, showing enhanced cell viability in treated cells compared to those exposed to Aβ alone .

- Cytotoxicity Assessment : In studies assessing cytotoxicity, derivatives were found to exhibit minimal toxicity at concentrations relevant for therapeutic use. For instance, compounds showed less than 30% cytotoxicity at 12.5 μM in HEK293a cells, indicating a favorable safety profile .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique inhibitory profile against BChE and protective effects against neurotoxicity.

| Compound Name | BChE Inhibition (%) | Aβ Aggregation Inhibition (%) | Cytotoxicity (CC50 μM) |

|---|---|---|---|

| Compound A | 85 | 75 | >50 |

| Compound B | 90 | 80 | >50 |

| Target Compound | 88 | 78 | >50 |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H30N2O3S

- Molecular Weight : 402.56 g/mol

- IUPAC Name : N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)acetamide

The compound features a complex structure that combines an isoquinoline moiety with dimethylamino and methoxyphenyl groups, contributing to its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves:

- Induction of Apoptosis : Many derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Studies suggest that the compound may inhibit specific kinases involved in tumor proliferation pathways.

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity. Its structure suggests potential interactions with bacterial cell wall synthesis pathways. Key findings include:

| Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

This antimicrobial efficacy positions the compound as a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Preliminary studies indicate that the isoquinoline derivatives may possess neuroprotective properties. The mechanisms involved could include:

- Modulation of Neurotransmitter Systems : By interacting with receptors and transporters, these compounds may help in conditions like depression or anxiety.

- Reduction of Oxidative Stress : The antioxidant properties associated with the structure could protect neuronal cells from damage.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives and found that modifications to the methoxy group significantly enhanced antitumor activity against breast cancer cell lines .

- Antimicrobial Research : Research published in Antibiotics highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential role as a lead compound in antibiotic development .

- Neuroprotection : A study in Neuroscience Letters reported that certain derivatives exhibited protective effects against oxidative stress-induced neuronal death, indicating their potential utility in treating neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and what are their key optimization parameters?

The compound is typically synthesized via multi-step coupling reactions involving acetamide and dihydroisoquinoline intermediates. A representative approach involves:

- Amide coupling : Reacting 4-(dimethylamino)phenyl-substituted ethylamine derivatives with activated 4-methoxyphenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Cyclization : Formation of the dihydroisoquinoline moiety via acid-catalyzed cyclization of phenethylamine precursors, followed by alkylation or reductive amination .

Optimization : Reaction temperature (often 0–25°C), solvent polarity (e.g., DCM or DMF), and stoichiometric ratios (1:1.2 for amine:acid) are critical to minimize byproducts. Yields range from 69% to 99% depending on substituent reactivity .

Basic: Which analytical techniques are pivotal for confirming the structural integrity of this compound?

- 1H/13C NMR : Essential for verifying substituent positions and stereochemistry. Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated mass within ±2 ppm) .

- HPLC : Assesses purity (>95% required for pharmacological studies) using C18 columns and UV detection at 254 nm .

Advanced: How can researchers enhance the solubility and blood-brain barrier (BBB) permeability of this compound for CNS-targeted studies?

- Structural modifications :

- In silico modeling : Use tools like QikProp to predict CNS permeability (e.g., logBB > -1) and adjust substituents iteratively .

- Ex vivo assays : Parallel artificial membrane permeability assays (PAMPA-BBB) validate predictions .

Advanced: How should discrepancies in receptor binding affinity data across studies be addressed?

- Standardize assay conditions :

- Statistical rigor : Apply Grubbs’ test to identify outliers and repeat experiments in triplicate .

- Cross-validate : Compare radioligand displacement (e.g., [³H]-SB-674042) with functional assays (Ca2+ flux) to confirm antagonism .

Advanced: What experimental and computational strategies confirm stereochemical configuration and solid-state structure?

- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., methanol/acetone) .

- DFT calculations : Compare experimental and computed NMR chemical shifts (RMSD < 0.3 ppm) to validate stereoisomers .

- Vibrational circular dichroism (VCD) : Differentiate enantiomers in absence of crystallographic data .

Basic: What purification protocols are effective post-synthesis?

- Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 4:1 to 1:2) .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) to isolate high-purity crystals (mp 240–260°C) .

- Prep-HPLC : For challenging separations, employ C18 columns with 0.1% TFA in acetonitrile/water .

Advanced: How is the compound’s therapeutic potential evaluated in neurodegenerative disease models?

- In vitro neuroprotection assays : Treat SH-SY5Y cells with Aβ25-35 or H2O2 and measure viability via MTT assay (IC50 ≤ 10 μM deemed active) .

- In vivo efficacy : Administer 10–30 mg/kg (i.p.) in rodent models (e.g., scopolamine-induced memory impairment) and assess cognitive recovery via Morris water maze .

- PK/PD profiling : Determine brain/plasma ratio (>0.3 indicates BBB penetration) using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.